Allyl 4-chlorobenzyl ether

Description

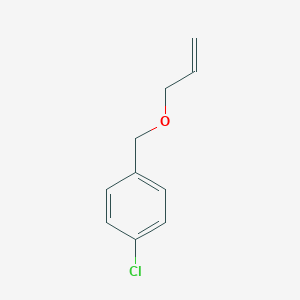

Allyl 4-chlorobenzyl ether (C₁₉H₁₉ClO₃, molecular weight 330.808 g/mol) is an aromatic ether characterized by an allyl group (-CH₂CHCH₂) and a 4-chlorobenzyl substituent linked via an oxygen atom . Structurally, the chloro substituent on the benzyl ring introduces electron-withdrawing effects, influencing its reactivity and stability. This compound belongs to the broader class of phenolic ethers, which are pivotal in agrochemicals (e.g., pesticides, herbicides) and polymer chemistry due to their ability to participate in cross-linking reactions .

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-chloro-4-(prop-2-enoxymethyl)benzene |

InChI |

InChI=1S/C10H11ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |

InChI Key |

CUGPEKZSKQMWBC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-chlorobenzyl ether can be synthesized through several methods. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. Catalysts such as montmorillonite clay can be used to facilitate the reaction under continuous-flow conditions .

Chemical Reactions Analysis

Types of Reactions: Allyl 4-chlorobenzyl ether undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ether linkage can be cleaved under reductive conditions to yield the corresponding alcohols.

Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

Allyl 4-chlorobenzyl ether serves as an important intermediate in various chemical syntheses and biological studies:

- Organic Synthesis : It is utilized in the synthesis of complex organic molecules, acting as a versatile building block in the development of pharmaceuticals and agrochemicals .

- Biological Studies : The compound is employed to investigate the effects of ether compounds on biological systems, including studies on enzyme inhibition and drug interactions. Its structural properties allow researchers to explore its potential as a therapeutic agent .

- Polymer Chemistry : this compound can be incorporated into polymer formulations, enhancing properties such as thermal stability and mechanical strength. It is particularly useful in producing specialty polymers for coatings and adhesives .

Industrial Applications

The industrial applications of this compound are notable:

- Specialty Chemicals Production : It plays a role in manufacturing specialty chemicals used in coatings, adhesives, and sealants due to its reactivity and ability to form stable products under various conditions .

- Resin Cross-linking Agent : The compound is used as a cross-linking agent in resin formulations, improving the durability and performance of end products like automotive paints and industrial coatings .

- Electronic Materials : It finds application in the production of electronic materials such as semiconductor sealants and printed circuit boards, where its chemical stability is advantageous .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

-

Case Study 1: Polymer Development

A study demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties significantly. The resulting polymers exhibited improved thermal stability, making them suitable for high-performance applications in electronics . -

Case Study 2: Biological Activity Assessment

Research involving this compound showed promising results as a potential inhibitor of acetylcholinesterase, suggesting its utility in developing treatments for neurodegenerative diseases like Alzheimer’s . The compound's interaction with biological targets was analyzed using molecular docking simulations.

Mechanism of Action

The mechanism of action of allyl 4-chlorobenzyl ether involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the allyl group is targeted, leading to the formation of epoxides or aldehydes .

Comparison with Similar Compounds

Reactivity in Hydrogen Atom Transfer (HAT) and Polymerization

Compared to non-ether allyl monomers, allyl ethers exhibit enhanced reactivity in HAT-driven polymerization. For example:

- Electron Density : Allyl ethers (e.g., allyl 4-chlorobenzyl ether) possess higher electron density at the allylic position than simple allyl systems, facilitating hydrogen abstraction. This property is critical in polymerization mechanisms like the PRMC (Proton-Coupled Electron Transfer) pathway .

- Bond Dissociation Energy (BDE): Allyl ether systems show lower BDE values (e.g., ~80–85 kcal/mol for allyl ethers vs. ~90 kcal/mol for allyl monomers), enabling easier radical formation and faster initiation of polymerization .

- Rate Constant (k): The rate constant for allyl ethers increases with temperature, outperforming non-ether analogs at elevated conditions (e.g., 100–150°C) .

Table 1: Reactivity Parameters of Allyl Ethers vs. Allyl Monomers

Claisen Rearrangement

The Claisen rearrangement of allyl ethers is highly sensitive to substituent effects:

- Reaction Conditions : Allyl 1-naphthyl ether undergoes Claisen rearrangement at low temperatures (e.g., 60–80°C) using FeCl₃ and microwave-assisted synthesis . In contrast, Allyl 4-methylphenyl ether requires 200°C for 13 hours . The chloro group in this compound, being electron-withdrawing, may slow the rearrangement compared to methyl-substituted ethers but accelerate it relative to nitro-substituted analogs (e.g., Allyl 4-nitrophenyl ether, which requires prolonged heating at 180°C) .

Table 2: Claisen Rearrangement of Substituted Allyl Aryl Ethers

*Estimated based on electronic effects.

Epoxidation and Catalytic Behavior

Allyl ethers are key substrates in epoxidation for producing glycidyl ethers. For example:

- Catalyst Efficiency : Ti-MWW and TS-1 ZSM-5 zeolites effectively oxidize bis(allyl)ether to bis(glycidyl) ether with >70% conversion . The chloro group in this compound may enhance electrophilicity, improving interaction with Lewis acid catalysts like Ti or Cu complexes .

- Comparison with Allyl Alcohol : Allyl alcohol epoxidation achieves ~73% conversion using Cu(II)-MCM-41 catalysts , but allyl ethers generally exhibit higher selectivity due to reduced side reactions (e.g., overoxidation).

Q & A

Basic: What are the recommended synthetic routes for preparing Allyl 4-chlorobenzyl ether with high purity?

Methodological Answer:

A common approach involves nucleophilic substitution between 4-chlorobenzyl alcohol and allyl bromide in the presence of a base (e.g., NaOH or KOH). The reaction can be enhanced using sulfonic acid-functionalized nanoporous catalysts (SANM), which improve reaction efficiency and reduce side products . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. For scale-up, consider solvent-free conditions or microwave-assisted synthesis to accelerate reaction kinetics .

Advanced: How does the electronic structure of this compound influence its reactivity in palladium-catalyzed coupling reactions?

Methodological Answer:

The allyl group’s electron-rich π-system facilitates coordination with Pd(0) complexes, forming a transient π-complex critical for oxidative addition. The 4-chloro substituent on the benzyl moiety exerts an electron-withdrawing effect, stabilizing the transition state during oxidative addition but potentially slowing reductive elimination. Computational studies (e.g., DFT) reveal that the Gibbs free energy barrier for π-complex formation is sensitive to substituent effects, with the chloro group increasing the activation energy by ~5–8 kJ/mol compared to non-halogenated analogs .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H NMR : Allyl protons appear as a triplet (δ 5.8–6.1 ppm) and a doublet (δ 4.8–5.2 ppm), while aromatic protons from the 4-chlorobenzyl group resonate as a doublet (δ 7.2–7.4 ppm).

- IR Spectroscopy : The ether linkage (C-O-C) shows a strong absorption band at 1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 196 (M⁺) and fragment ions at m/z 91 (benzyl) and m/z 41 (allyl) confirm structure .

Advanced: What computational methods are suitable for modeling the Claisen rearrangement of substituted allyl ethers like this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to model transition states. Solvent effects (e.g., water acceleration) can be incorporated via the Polarizable Continuum Model (PCM). Key parameters include:

- Activation energy barriers (ΔG‡) for chair-like vs. boat-like transition states.

- Substituent Hammett constants (σ) to predict rate enhancements from electron-withdrawing groups.

Experimental validation via kinetic isotope effects (KIEs) and Arrhenius plots is recommended to resolve discrepancies between computational and observed rates .

Basic: What safety protocols are critical for handling this compound given its flammability?

Methodological Answer:

- Storage : Keep in airtight containers under nitrogen at ≤4°C, away from ignition sources.

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water due to risk of spreading flames .

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and flame-resistant lab coats. Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced: How can catalyst systems like SANM be optimized for the synthesis of this compound to improve yield and recyclability?

Methodological Answer:

- Catalyst Modification : Increase sulfonic acid density on SANM via controlled sulfonation (e.g., using chlorosulfonic acid). Higher acid density correlates with faster etherification rates.

- Recyclability : After each cycle, regenerate SANM by washing with HCl (1M) and calcining at 300°C. Monitor activity loss over 5–10 cycles; >80% retention is achievable with optimized protocols .

Advanced: How can researchers resolve contradictions in reported reaction kinetics for allyl ether rearrangements?

Methodological Answer:

Discrepancies often arise from differences in solvent polarity, concentration, or catalyst loading. To reconcile conflicting

- Conduct kinetic studies under standardized conditions (e.g., 0.1 M substrate in THF, 25°C).

- Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track real-time progress.

- Compare activation parameters (ΔH‡, ΔS‡) across studies to identify systematic errors in methodology .

Basic: What are the key stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.